1-(2-(Difluoromethyl)pyridin-4-yl)ethanone
Overview
Description
“1-(2-(Difluoromethyl)pyridin-4-yl)ethanone” is a chemical compound with the CAS Number: 1256788-49-4 . It has a molecular weight of 171.15 . The IUPAC name for this compound is 1-[2-(difluoromethyl)-4-pyridinyl]ethanone . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “1-(2-(Difluoromethyl)pyridin-4-yl)ethanone” is 1S/C8H7F2NO/c1-5(12)6-2-3-11-7(4-6)8(9)10/h2-4,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(2-(Difluoromethyl)pyridin-4-yl)ethanone” is a liquid at room temperature . It has a molecular weight of 171.15 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Bioactive Compounds Synthesis
1-(2-(Difluoromethyl)pyridin-4-yl)ethanone is utilized in the synthesis of bioactive compounds. For instance, its derivatives have been synthesized and evaluated for antimicrobial activity. These compounds exhibit significant antimicrobial properties, as demonstrated in a study where 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a derivative, showed promising results against various microbial strains (Salimon, Salih, & Hussien, 2011).
Quantum Mechanical Modeling
The compound has also been the subject of quantum mechanical modeling studies. Its structural and vibrational properties were explored using the B3LYP/6-31G* method, providing insights into its reactivities and characteristics. Such studies are crucial for understanding and predicting the behavior of new fluoromethylated derivatives in various applications (Cataldo, Castillo, Br, & An, 2014).
Fluorophore-Based Synthesis
Research has explored the use of 1-(2-(Difluoromethyl)pyridin-4-yl)ethanone in the synthesis of fluorophore-based compounds. A study demonstrated the synthesis of nicotinonitriles with strong fluorescence emission, which are valuable in various scientific applications, particularly in materials science (Hussein, El Guesmi, & Ahmed, 2019).
Antiviral Compound Development
The compound's derivatives have been investigated for potential antiviral properties. In one study, derivatives exhibited anti-HSV1 and anti-HAV-MBB activity, highlighting the compound's relevance in developing new antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Catalytic Applications
The compound has been employed in the synthesis of metal complexes with potential catalytic applications. A study synthesized iron and cobalt dichloride complexes using 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, showing significant activity in ethylene reactivity, which is crucial in industrial chemical processes (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).
Safety And Hazards
properties
IUPAC Name |
1-[2-(difluoromethyl)pyridin-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5(12)6-2-3-11-7(4-6)8(9)10/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLZKBGNHNAPDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Difluoromethyl)pyridin-4-yl)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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